The synthesis of cerium nitrate, the active ingredient in Flammacerium, typically involves the reaction of cerium oxide with nitric acid. The general reaction can be represented as follows:
This reaction produces cerium(III) nitrate hexahydrate, which is then formulated into a topical cream or gel for medicinal use. The synthesis parameters include controlling the temperature and concentration of nitric acid to ensure complete dissolution of cerium oxide and optimal yield of cerium nitrate .
Cerium nitrate has a complex molecular structure characterized by its coordination with nitrate ions. The molecular formula is typically represented as . In solid form, cerium(III) nitrate hexahydrate consists of cerium ions surrounded by six water molecules, forming a coordination complex. The cerium ion can exhibit oxidation states of +3 and +4, which are crucial for its biological activity and interactions within the body . The presence of oxygen vacancies in cerium oxide nanoparticles also contributes to their redox properties, enhancing their antioxidant capabilities .
Cerium nitrate undergoes various chemical reactions that contribute to its therapeutic effects. Upon application to burn wounds, it reacts with biological tissues and microbial agents. Key reactions include:
These reactions are essential for the compound's role in managing burn injuries and preventing infection.
The mechanism of action of Flammacerium involves several pathways:
These mechanisms collectively enhance recovery from burns by addressing both microbial colonization and tissue regeneration.
Flammacerium exhibits several notable physical and chemical properties:
These properties are critical for ensuring the compound's efficacy in clinical applications.
Flammacerium is primarily used in:
Flammacerium is a sterile topical antimicrobial cream combining silver sulfadiazine (SSD) 1% and cerium nitrate (CN) 2.2%. This dual-component formulation leverages SSD’s broad-spectrum antibacterial activity against pathogens like Staphylococcus aureus and Pseudomonas aeruginosa, while CN acts as an immunomodulatory and eschar-inducing agent. The chemical composition includes excipients such as polysorbates 60/80, glyceryl monostearate, cetyl alcohol, propylene glycol, and liquid paraffin, which stabilize the active ingredients and facilitate wound penetration [2] .
The mechanism of action involves synergistic effects:
Table 1: Pharmacological Components of Flammacerium
Component | Concentration | Primary Function |
---|---|---|
Silver sulfadiazine | 1% | Bactericidal activity against Gram ± pathogens |
Cerium nitrate | 2.2% | Immunomodulation, eschar formation, toxin binding |
Polysorbate 60/80 | 1% each | Emulsification and stability enhancement |
Cetyl alcohol | 4% | Emollient and viscosity control |
Flammacerium’s development began in the 1970s when surgeon William Monafo identified cerium’s capacity to reduce burn mortality by counteracting post-burn immunosuppression. Early clinical trials demonstrated a 50% reduction in delayed mortality among patients with >50% total body surface area (TBSA) burns when treated with SSD-CN versus SSD alone [5] [9]. The formulation gained European approval in the 1980s, marketed as Flammacerium® (Solvay Pharmaceuticals) and later Dermacerium® (Brazil). Regulatory authorization remains concentrated in Europe and select Asian/Latin American countries, with no FDA approval due to insufficient clinical data meeting U.S. standards [3] [5] [9].
Table 2: Key Milestones in Flammacerium Development
Year | Event | Region/Study |
---|---|---|
1976 | Monafo’s pioneering use of cerium nitrate | USA |
1980s | Commercial launch as Flammacerium® | EU (Solvay Pharmaceuticals) |
2005 | UK adoption via named-patient basis | UK (Post-British Burns Survey) |
2020s | Hikma licensing for MENA distribution | Middle East/North Africa |
Global access to Flammacerium is heterogeneous:
Clinical adoption correlates with resource availability: Regions lacking advanced surgical facilities (e.g., for early excision/grafting) prioritize Flammacerium as a bridge therapy [9].
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7